molecular formula C10H7N3O B13706533 2-Aminooxazolo[4,5-c]quinoline

2-Aminooxazolo[4,5-c]quinoline

Cat. No.: B13706533
M. Wt: 185.18 g/mol
InChI Key: FUNBZNZXJIFZBZ-UHFFFAOYSA-N
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Description

2-Aminooxazolo[4,5-c]quinoline is a specialized heterocyclic scaffold of significant interest in medicinal chemistry and pharmacological research. This compound serves as a key synthetic precursor and core structure for developing novel therapeutic agents. Scientific literature identifies derivatives of the oxazolo[4,5-c]quinoline framework as potent antagonists of the TRPV1 (Transient Receptor Potential Vanilloid 1) ion channel, a prominent target in pain and inflammation research . Furthermore, recent studies highlight closely related oxazolo[4,5-c]quinoline compounds as first-in-class inhibitors of the Interleukin-33 (IL-33)/ST2 signaling pathway . This pathway is crucial in the pathogenesis of immune-mediated diseases such as asthma and atopic dermatitis, making inhibitors of this interaction a promising avenue for new anti-inflammatory and anti-allergic therapeutics . The value of this compound for researchers lies in its versatility for structure-activity relationship (SAR) studies and its potential to be functionalized into novel bioactive molecules for high-throughput screening and lead optimization campaigns. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H7N3O

Molecular Weight

185.18 g/mol

IUPAC Name

[1,3]oxazolo[4,5-c]quinolin-2-amine

InChI

InChI=1S/C10H7N3O/c11-10-13-8-5-12-7-4-2-1-3-6(7)9(8)14-10/h1-5H,(H2,11,13)

InChI Key

FUNBZNZXJIFZBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=N2)N=C(O3)N

Origin of Product

United States

Preparation Methods

Thiourea Formation and Carbodiimide Cyclization Route

One of the most efficient and widely reported methods for synthesizing 2-aminooxazolo[4,5-c]quinoline derivatives involves a thiourea intermediate formation followed by carbodiimide-mediated cyclization. This approach was developed and optimized by Voight et al. at Abbott Laboratories, resulting in a streamlined synthetic route that eliminates intermediate isolations and facilitates rapid preparation of pentacyclic TRPV1 antagonists.

  • Key Steps:
    • Formation of thiourea intermediate from appropriate amine and isothiocyanate precursors.
    • Cyclization via carbodiimide reagents to form the oxazoloquinoline ring.
  • Advantages:
    • High efficiency and selectivity.
    • Avoids purification of intermediates, reducing time and material loss.
    • Enables rapid synthesis of compound libraries.
  • Notable Outcome:
    • Identification of compound (S)-4 as a potent TRPV1 ligand.
Parameter Details
Starting materials Amines, isothiocyanates
Cyclization reagent Carbodiimide (e.g., EDCI)
Solvent Typically polar aprotic solvents
Temperature Mild to moderate (room temperature to 60°C)
Yield range Moderate to high (not explicitly stated)
Reference Voight et al., Journal of Organic Chemistry, 2010

Metal-Free One-Pot Synthesis Using Molecular Iodine Catalyst

A metal-free, eco-friendly synthetic protocol for quinoline derivatives related to the oxazoloquinoline scaffold has been reported, which could be adapted for 2-aminooxazolo[4,5-c]quinoline synthesis. This method employs molecular iodine (20 mol%) as a catalyst in acetonitrile at 80 °C, facilitating a pseudo three-component reaction between aryl amines and acetylenedicarboxylates.

  • Key Features:
    • One-pot reaction combining multiple bond formations (C–N and C–C).
    • Avoids metal contamination, beneficial for pharmaceutical applications.
    • Broad substrate scope with good yields.
Parameter Details
Catalyst Molecular iodine (20 mol%)
Solvent Acetonitrile
Temperature 80 °C
Reaction type Pseudo three-component
Bonds formed One C–N and two C–C
Yield Generally good yields (quantitative data not specified)
Reference RSC Advances, 2021

Cyclization via Electrocyclization of Carbodiimide-Containing Precursors

Though focusing on pyrroloquinoline analogs, the electrocyclization of carbodiimide-bearing precursors provides mechanistic insights applicable to oxazoloquinoline synthesis. This method involves:

  • Curtius rearrangement of carboxylic acid to isocyanate.
  • Electrocyclization forming the heterocyclic quinoline core.
  • Subsequent functional group manipulations to achieve target compounds.

While this route is more complex and was primarily applied to pyrroloquinoline alkaloids, the principles are informative for designing oxazoloquinoline syntheses.

Parameter Details
Starting material Carboxylic acid precursors
Key steps Curtius rearrangement, electrocyclization
Yield Overall 9.2% (for pyrroloquinoline target)
Reference Beilstein Journal of Organic Chemistry, 2021

Comparative Summary of Preparation Methods

Method Key Features Advantages Limitations Reference
Thiourea formation / carbodiimide cyclization Efficient, no intermediate isolation Rapid, high selectivity, scalable Requires carbodiimide reagents
Metal-free molecular iodine catalysis One-pot, eco-friendly, multiple bond formation Avoids metal contamination, broad scope Specific to substrates, yields vary
Electrocyclization of carbodiimide precursors Mechanistic insight, complex multi-step Enables construction of complex scaffolds Low overall yield, complex steps
Palladium-catalyzed cross-coupling Versatile functionalization of quinoline core Enables substitution diversity Requires expensive catalysts

Research Findings and Notes

  • The thiourea/carbodiimide method has been optimized to eliminate intermediate isolation, significantly improving throughput for library synthesis of TRPV1 antagonists based on 2-aminooxazolo[4,5-c]quinoline.
  • Metal-free iodine catalysis represents a sustainable alternative, especially relevant for pharmaceutical manufacturing due to the absence of metal contaminants.
  • Electrocyclization strategies, while less efficient, provide valuable synthetic insights and routes to related heterocyclic systems.
  • Palladium-catalyzed cross-coupling remains a powerful tool for late-stage diversification, although it is less directly reported for this exact compound.

Chemical Reactions Analysis

2-Aminooxazolo[4,5-c]quinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like monoamine oxidase (MAO-N) and horseradish peroxidase (HRP), as well as reducing agents and various nucleophiles and electrophiles . The major products formed from these reactions are often quinoline derivatives with modified functional groups.

Scientific Research Applications

2-Aminooxazolo[4,5-c]quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Aminooxazolo[4,5-c]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological pathways. For example, it may inhibit bacterial topoisomerases, preventing DNA replication and transcription . Additionally, its ability to form stable complexes with metal ions can enhance its antimicrobial and antitumor activities .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between 2-aminooxazolo[4,5-c]quinoline and related heterocycles:

Compound Class Core Structure Key Substituents Biological Activity Synthesis Challenges
2-Aminooxazolo[4,5-c]quinoline Oxazole + Quinoline Amino group at C2 TLR7/8 agonism (inferred from analogs) Requires selective cyclization methods
Thiazolo[4,5-c]quinolines Thiazole + Quinoline Varied C2/C7 substituents TLR7/8 agonists, antiviral activity Pd-catalyzed carbonylation for C7-EWGs
Imidazo[4,5-c]quinolines Imidazole + Quinoline Amino, alkyl, aryl at C2/C4 Anticancer, immunomodulatory, adenosine receptor modulation N-oxide intermediate sensitivity
Imidazo[4,5-f]quinolines Imidazole + Quinoline (fused) Methyl/amino groups at C2/C3 Carcinogenic (e.g., food mutagens) Requires nitro-reduction steps
Key Observations:
  • Oxazolo vs. Thiazolo: Replacing the oxazole sulfur with oxygen alters electronic properties, impacting TLR selectivity. Thiazoloquinolines (e.g., 4-amino-2-butyl-7-methoxycarbonylthiazolo[4,5-c]quinoline) use Pd-mediated C7 functionalization, while oxazolo derivatives rely on P₂O₅-assisted cyclization .
  • Imidazoquinolines: These exhibit broader biological roles (e.g., DU124183 enhances adenosine A3 receptor function ), but their synthesis often requires unstable intermediates like quinoline-N-oxides .
Oxazoloquinolines
  • Example: 2-Butyloxazolo[4,5-c]quinoline is synthesized via a one-pot acylation-cyclization sequence using valeroyl chloride and P₂O₅ .
  • Limitation : Electron-withdrawing groups (EWGs) at C7 hinder N-oxide formation, necessitating alternative routes (e.g., bromo intermediates for Pd-catalyzed coupling) .
Thiazoloquinolines
  • Example: 4-Amino-2-butyl-7-methoxycarbonylthiazolo[4,5-c]quinoline is synthesized via a 7-bromo surrogate, enabling Pd-catalyzed carbonylation without N-oxide intermediates .
Imidazoquinolines
  • Example: Imiquimod (1H-imidazo[4,5-c]quinoline-4-amine) is synthesized via thermal electrocyclic reactions or Niementowski cyclization .

Biological Activity

2-Aminooxazolo[4,5-c]quinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

The compound 2-Aminooxazolo[4,5-c]quinoline features a fused quinoline and oxazole structure, which contributes to its pharmacological properties. The synthesis typically involves a thiourea formation followed by a cyclization process, allowing for efficient production of the compound .

Mechanisms of Biological Activity

The biological activity of 2-Aminooxazolo[4,5-c]quinoline can be attributed to several mechanisms:

  • Antitumor Activity : This compound exhibits significant anticancer properties through the induction of apoptosis in cancer cells. It has been shown to inhibit cell proliferation in various cancer cell lines, including leukemia and breast cancer .
  • Neuroprotective Effects : Research indicates that derivatives of this compound can protect neuronal cells from oxidative stress and apoptosis, which is particularly relevant in neurodegenerative diseases .
  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are crucial in the treatment of Alzheimer's disease .

Biological Activity Profile

The following table summarizes the biological activities associated with 2-Aminooxazolo[4,5-c]quinoline:

Activity Mechanism Reference
AntitumorInduces apoptosis in cancer cells ,
NeuroprotectionProtects against oxidative stress
Enzyme inhibitionInhibits acetylcholinesterase
AntimicrobialExhibits antibacterial properties
Anti-inflammatoryReduces inflammation markers

Case Studies

  • Anticancer Activity : A study evaluated the effects of 2-Aminooxazolo[4,5-c]quinoline on MV-4-11 acute myeloid leukemia cells. The compound demonstrated an IC50 value of 0.12 μM, indicating potent antileukemic activity. The selectivity index was calculated as 79.5, showing significantly lower toxicity towards normal peripheral blood mononuclear cells compared to cancer cells .
  • Neuroprotective Effects : In a model simulating Parkinson's disease using SH-SY5Y neuronal cells, derivatives of 2-Aminooxazolo[4,5-c]quinoline were tested for their ability to prevent cell death induced by MPP+. Results showed that these compounds not only reduced cellular superoxide levels but also preserved mitochondrial membrane potential more effectively than established neuroprotective agents like ebselen .

Q & A

Q. Basic Characterization

  • HPLC : A validated reversed-phase method using a C18 column (Phenomenex Luna-RP-C18) with UV detection at 260 nm effectively separates 2-aminooxazolo[4,5-c]quinoline from impurities. Mobile phase: 1% H₃PO₄ in water (Solvent A) and acetonitrile (Solvent B) .
  • NMR/IR : ¹H/¹³C NMR confirms regiochemistry, while IR identifies functional groups (e.g., NH₂ stretches at 3300–3500 cm⁻¹) .
    Advanced Analysis
  • X-ray crystallography : Resolves ambiguous regiochemistry in polycyclic systems.
  • High-resolution mass spectrometry (HRMS) : Validates molecular formulae for novel derivatives .

How do structural modifications of 2-aminooxazolo[4,5-c]quinoline impact bioactivity?

Anti-inflammatory Activity
Substitution at the 2-position with alkylamino or anilino groups enhances cyclooxygenase (COX-1/COX-2) inhibition. For instance, 2-(4-fluorophenyl)amino derivatives show IC₅₀ values < 1 µM, outperforming unsubstituted analogs. Activity correlates with electron-withdrawing substituents improving binding to COX active sites .
Neuroprotective Potential
5,6-Dihydropyrido-imidazo[4,5-c]quinoline derivatives exhibit dual cholinesterase inhibition and CB2 receptor modulation. The presence of a 7-benzyloxy group increases blood-brain barrier permeability, critical for Alzheimer’s disease applications .

What advanced strategies improve reaction yields in multi-step syntheses?

  • Catalytic Systems : Use of SnCl₂·2H₂O for selective reduction of nitro or azide intermediates minimizes side reactions .
  • Microwave-assisted cyclization : Reduces reaction time from hours to minutes (e.g., 15 min for isoxazolo[4,5-c]quinoline synthesis) while improving yields by 15–20% .
  • Flow chemistry : Enables scalable production of intermediates like thioureidoisoquinolines with >90% purity .

How can conflicting data on reaction pathways be resolved?

Contradictions often stem from solvent or reagent choice. For example, bromine-mediated thiocyanation in acetic acid favors C-8 substitution in isoquinoline systems, whereas K₃Fe(CN)₆ in NaOH promotes C-4 cyclization. Computational studies (DFT) modeling frontier molecular orbitals can predict regioselectivity trends, guiding reagent selection .

What are the emerging applications of 2-aminooxazolo[4,5-c]quinoline in targeted drug design?

  • Kinase Inhibition : Imidazo[4,5-c]quinoline derivatives (e.g., NVP-BEZ235) inhibit PI3K/mTOR pathways via H-bond interactions with Val-851 and Asp-933 residues, showing promise in oncology .
  • Immunomodulation : Derivatives with phenethyl-N-1 branched groups act as TLR7/8 agonists, advancing as adjuvants in antiviral therapies .

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